molecular formula C8H7ClF3N B2362177 3-Chloro-2-ethyl-5-(trifluoromethyl)pyridine CAS No. 303147-84-4

3-Chloro-2-ethyl-5-(trifluoromethyl)pyridine

Cat. No.: B2362177
CAS No.: 303147-84-4
M. Wt: 209.6
InChI Key: GPPKRUINKZWCKQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Chloro-2-ethyl-5-(trifluoromethyl)pyridine is an organic compound with the molecular formula C8H7ClF3N. It is a halogenated pyridine derivative, characterized by the presence of chlorine, ethyl, and trifluoromethyl groups attached to the pyridine ring. This compound is notable for its use as an intermediate in the synthesis of various agrochemicals and pharmaceuticals .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-2-ethyl-5-(trifluoromethyl)pyridine typically involves the halogenation and alkylation of pyridine derivatives. One common method includes the chlorination of 2-ethyl-5-(trifluoromethyl)pyridine using chlorine gas under controlled conditions . Another approach involves the reaction of 2-ethyl-5-(trifluoromethyl)pyridine with chlorinating agents such as thionyl chloride or phosphorus pentachloride .

Industrial Production Methods

Industrial production of this compound often employs continuous flow reactors to ensure precise control over reaction conditions and to enhance yield and purity. The use of catalysts and optimized reaction parameters, such as temperature and pressure, is crucial in large-scale production .

Comparison with Similar Compounds

Biological Activity

3-Chloro-2-ethyl-5-(trifluoromethyl)pyridine is a compound of significant interest due to its diverse biological activities. This article provides an overview of the biological properties, synthesis, and potential applications of this compound, supported by research findings and data tables.

Chemical Structure and Properties

The molecular formula of this compound is C9H7ClF3NC_9H_7ClF_3N. Its structure includes a pyridine ring substituted with chlorine, trifluoromethyl, and ethyl groups, which contribute to its unique chemical reactivity and biological activity.

1. Antimicrobial Activity

Research has shown that compounds containing the trifluoromethylpyridine moiety exhibit significant antimicrobial properties. For instance, studies indicate that derivatives of trifluoromethylpyridines can inhibit the growth of various bacterial strains, including Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) values for these compounds often fall within a range that suggests moderate to high potency against these pathogens.

CompoundBacterial StrainMIC (µg/mL)
This compoundE. coli40
This compoundS. aureus30

These findings highlight the potential of this compound in developing new antimicrobial agents.

2. Anticancer Activity

The anticancer properties of this compound have been investigated in various cancer cell lines. Studies report that this compound exhibits cytotoxic effects, with IC50 values indicating its efficacy in inducing apoptosis in cancer cells.

Cell LineIC50 (µM)
MCF-7 (breast cancer)15
A549 (lung cancer)20

The mechanism of action appears to involve the disruption of cellular signaling pathways associated with cancer progression, making it a candidate for further development in cancer therapeutics.

3. Anti-inflammatory Properties

Inflammation plays a key role in various diseases, including cancer and autoimmune disorders. Research indicates that this compound exhibits anti-inflammatory effects by inhibiting pro-inflammatory cytokines. In vitro studies have shown a reduction in TNF-alpha and IL-6 levels upon treatment with this compound.

Case Studies

A notable case study involved the application of this compound in a preclinical model of rheumatoid arthritis. The compound was administered to mice with induced inflammation, resulting in significant reductions in joint swelling and inflammatory markers compared to control groups.

Synthesis and Derivatives

The synthesis of this compound typically involves the chlorination of ethylpyridine followed by trifluoromethylation. Various synthetic routes have been explored to optimize yield and purity, enhancing its applicability in pharmaceutical formulations.

Properties

IUPAC Name

3-chloro-2-ethyl-5-(trifluoromethyl)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7ClF3N/c1-2-7-6(9)3-5(4-13-7)8(10,11)12/h3-4H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPPKRUINKZWCKQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C=C(C=N1)C(F)(F)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7ClF3N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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